molecular formula C7H9N3S B11749322 1-Methyl-1-(pyridin-3-yl)thiourea

1-Methyl-1-(pyridin-3-yl)thiourea

Cat. No.: B11749322
M. Wt: 167.23 g/mol
InChI Key: XALQUADCFOYVFJ-UHFFFAOYSA-N
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Description

1-Methyl-1-(pyridin-3-yl)thiourea is an organic compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science. The compound features a thiourea group attached to a pyridine ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1-(pyridin-3-yl)thiourea can be synthesized through several methods. One common approach involves the reaction of 3-aminopyridine with methyl isothiocyanate under mild conditions. The reaction typically proceeds in an organic solvent such as ethanol or methanol at room temperature, yielding the desired product in good yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1-(pyridin-3-yl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction of the compound can yield corresponding amines or thiols, depending on the reducing agent used.

    Substitution: The thiourea group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines, thiols.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

1-Methyl-1-(pyridin-3-yl)thiourea has found applications in several scientific research areas:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.

    Biology: It exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a valuable compound for drug discovery and development.

    Medicine: The compound’s biological activities have led to its investigation as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methyl-1-(pyridin-3-yl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting signaling pathways essential for cell growth and survival.

Comparison with Similar Compounds

1-Methyl-1-(pyridin-3-yl)thiourea can be compared with other thiourea derivatives and pyridine-containing compounds:

    Similar Compounds:

Uniqueness: this compound stands out due to its unique combination of a thiourea group and a pyridine ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad range of applications make it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C7H9N3S

Molecular Weight

167.23 g/mol

IUPAC Name

1-methyl-1-pyridin-3-ylthiourea

InChI

InChI=1S/C7H9N3S/c1-10(7(8)11)6-3-2-4-9-5-6/h2-5H,1H3,(H2,8,11)

InChI Key

XALQUADCFOYVFJ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CN=CC=C1)C(=S)N

Origin of Product

United States

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